1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a hydrazide group
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and oxidation coupling reactions of precursor compounds.
Formation of the triazole ring: This step typically involves cyclization reactions using appropriate reagents and conditions.
Coupling of the oxadiazole and triazole rings: This is done through condensation reactions, often using hydrazine derivatives.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen peroxide . Major products formed from these reactions include various substituted derivatives with altered electronic and steric properties .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity . The pathways involved in its action are still under investigation, but it is believed to affect cellular processes related to DNA replication and protein synthesis .
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbohydrazide: This compound lacks the phenyl and chlorofluorophenyl groups, resulting in different reactivity and applications.
3-nitro-1,2,5-oxadiazol-4-yl derivatives: These compounds have different substituents on the oxadiazole ring, affecting their chemical properties and uses.
1,2,4-oxadiazole derivatives: These compounds have a different ring structure, leading to variations in stability and reactivity.
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which provides a wide range of chemical and biological activities .
Properties
Molecular Formula |
C18H12ClFN8O2 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H12ClFN8O2/c19-12-7-4-8-13(20)11(12)9-22-24-18(29)14-15(10-5-2-1-3-6-10)28(27-23-14)17-16(21)25-30-26-17/h1-9H,(H2,21,25)(H,24,29)/b22-9+ |
InChI Key |
PEEWSIGVELILQP-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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